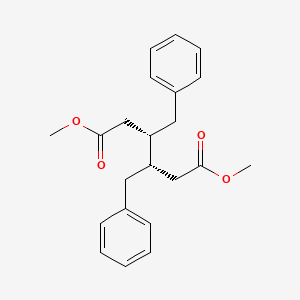
4-Chloro-2-(2,4,5-trichlorophenoxy)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-(2,4,5-trichlorophenoxy)phenol is an organochlorine compound known for its potent antimicrobial properties. It is widely used in various industrial and consumer products due to its effectiveness in inhibiting the growth of bacteria and fungi.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(2,4,5-trichlorophenoxy)phenol typically involves the nucleophilic aromatic substitution reaction. The process begins with the chlorination of phenol to produce 2,4,5-trichlorophenol. This intermediate is then reacted with 4-chlorophenol under alkaline conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination and nucleophilic substitution reactions. The reaction is carried out in a controlled environment to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pH, are crucial for efficient production.
化学反应分析
Types of Reactions: 4-Chloro-2-(2,4,5-trichlorophenoxy)phenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into less chlorinated phenols.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.
Major Products:
Oxidation: Quinones and chlorinated quinones.
Reduction: Less chlorinated phenols.
Substitution: Various substituted phenols depending on the nucleophile used.
科学研究应用
4-Chloro-2-(2,4,5-trichlorophenoxy)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Its antimicrobial properties make it useful in studying bacterial and fungal growth inhibition.
Medicine: It is explored for its potential use in disinfectants and antiseptics.
Industry: It is used in the formulation of various consumer products, including soaps, shampoos, and disinfectants.
作用机制
The antimicrobial action of 4-Chloro-2-(2,4,5-trichlorophenoxy)phenol is primarily due to its ability to disrupt microbial cell membranes. It targets the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This disruption interferes with essential cellular processes, ultimately causing cell death.
相似化合物的比较
2,4,5-Trichlorophenoxyacetic acid: A herbicide with similar chlorinated phenoxy structure.
2,4,5-Trichlorophenol: An intermediate in the synthesis of various chlorinated compounds.
5-Chloro-2-(2,4-dichlorophenoxy)phenol: Another antimicrobial compound with a similar structure.
Uniqueness: 4-Chloro-2-(2,4,5-trichlorophenoxy)phenol is unique due to its specific combination of chlorine atoms and phenoxy groups, which confer its potent antimicrobial properties. Its effectiveness and stability make it a preferred choice in various applications compared to other similar compounds.
属性
CAS 编号 |
922727-28-4 |
|---|---|
分子式 |
C12H6Cl4O2 |
分子量 |
324.0 g/mol |
IUPAC 名称 |
4-chloro-2-(2,4,5-trichlorophenoxy)phenol |
InChI |
InChI=1S/C12H6Cl4O2/c13-6-1-2-10(17)12(3-6)18-11-5-8(15)7(14)4-9(11)16/h1-5,17H |
InChI 键 |
MRBQSWCXXMTERE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Cl)OC2=CC(=C(C=C2Cl)Cl)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


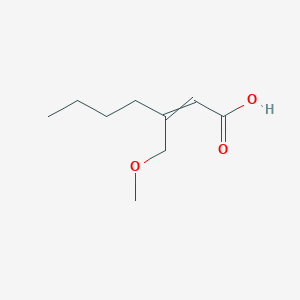

![(S)-{4-[(4-Acetyl-3-hydroxy-2-propylphenoxy)methyl]phenyl}(3-cyanophenyl)methyl acetate](/img/structure/B14178073.png)
![N-(2-Ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)acetamide](/img/structure/B14178078.png)


![1-[3-(2-Aminobenzoyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B14178084.png)
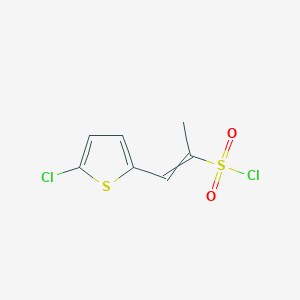

![(2R)-2-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B14178100.png)
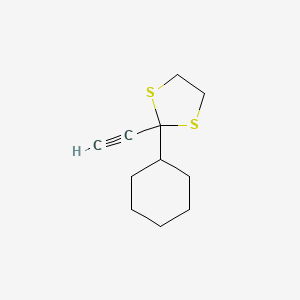
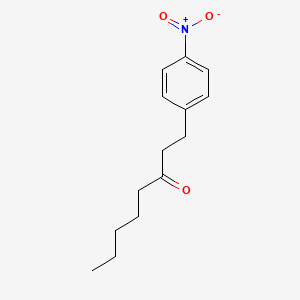
![5-([1,3]Thiazolo[5,4-d]pyrimidin-2-yl)-2-(thiomorpholin-4-yl)benzonitrile](/img/structure/B14178140.png)
